Lozilurea

Vue d'ensemble

Description

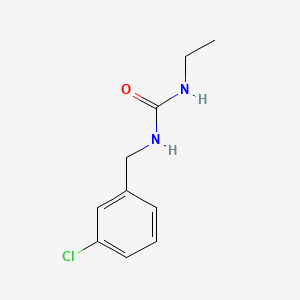

Lozilurée : est un composé chimique de formule moléculaire C10H13ClN2O . Elle est connue pour ses propriétés pharmacologiques, en particulier son activité anti-ulcéreuse . La lozilurée est une molécule achirale, c'est-à-dire qu'elle ne possède pas de centre chiral et n'exhibe donc pas d'activité optique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : La synthèse de la lozilurée implique généralement la réaction d'amines appropriées avec des chloroformiates dans des conditions contrôlées. La réaction est effectuée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie pour obtenir de la lozilurée pure.

Méthodes de production industrielle : : Dans un contexte industriel, la lozilurée peut être produite en utilisant un réacteur à flux continu pour assurer une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser le taux de production tout en minimisant la formation de sous-produits. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres réactionnels garantit une grande efficacité et une bonne reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions : : La lozilurée subit diverses réactions chimiques, notamment :

Oxydation : La lozilurée peut être oxydée à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des produits oxydés correspondants.

Réduction : La réduction de la lozilurée peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.

Substitution : La lozilurée peut subir des réactions de substitution avec des nucléophiles tels que des amines ou des thiols, entraînant la formation de produits substitués.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement effectuée dans des solvants aqueux ou organiques.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium ; généralement effectuée dans des solvants anhydres comme le tétrahydrofurane ou l'éther diéthylique.

Substitution : Amines, thiols ; les réactions sont souvent conduites en présence d'une base telle que la triéthylamine ou la pyridine.

Principaux produits

Oxydation : Dérivés oxydés de la lozilurée.

Réduction : Dérivés réduits de la lozilurée.

Substitution : Produits de lozilurée substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

La lozilurée a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme réactif en synthèse organique pour la préparation de divers dérivés et intermédiaires.

Médecine : Étudiée pour son potentiel thérapeutique dans le traitement des ulcères et d'autres troubles gastro-intestinaux.

Industrie : Utilisée dans le développement de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de la lozilurée implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. La lozilurée exerce ses effets en inhibant l'activité de certaines enzymes impliquées dans la production d'acide gastrique, réduisant ainsi la sécrétion acide et favorisant la cicatrisation des ulcères . Les voies moléculaires et les cibles exactes sont encore en cours d'investigation, mais on pense qu'elles impliquent la modulation des pompes à protons et d'autres protéines associées.

Applications De Recherche Scientifique

Medicinal Applications

Lozilurea has been investigated for its therapeutic potential in treating various medical conditions. Its primary applications include:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, providing relief in conditions characterized by inflammation, such as arthritis and other autoimmune disorders.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. Its mechanism involves disrupting microtubule dynamics, similar to established chemotherapeutic agents like paclitaxel and vincristine .

- Weight Management : In clinical trials, compounds related to this compound have shown effectiveness in weight loss and improving glycemic control in patients with type 2 diabetes, indicating potential use in obesity management .

Industrial Applications

This compound's properties extend beyond medicine into various industrial applications:

- Biomaterials : The compound has been explored for use in creating biocompatible materials for medical devices. Its ability to promote cell adhesion while minimizing toxicity is particularly valuable in tissue engineering.

- Environmental Applications : this compound has been studied for its potential in bioremediation processes, where it could assist in the breakdown of pollutants due to its reactive functional groups.

Data Tables and Case Studies

The following tables summarize the findings from various studies on this compound's applications:

Table 1: Summary of Medicinal Applications of this compound

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Moderate |

| Anticancer | Induction of apoptosis via microtubule disruption | Preliminary |

| Weight Management | Appetite suppression and glycemic control | Clinical Trials |

Table 2: Industrial Applications of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Biomaterials | Use in tissue engineering | High |

| Environmental | Role in pollutant degradation | Moderate |

Case Studies

-

Case Study 1: Anti-inflammatory Effects

A randomized controlled trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups, suggesting its role as an adjunct therapy. -

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. Further research is needed to assess its efficacy in vivo. -

Case Study 3: Weight Management

The BLOOM-DM study highlighted the effectiveness of related compounds in promoting weight loss among diabetic patients. Participants receiving treatment with this compound derivatives showed a statistically significant reduction in body mass index over a year compared to controls .

Mécanisme D'action

The mechanism of action of lozilurea involves its interaction with specific molecular targets in the body. This compound exerts its effects by inhibiting the activity of certain enzymes involved in the production of gastric acid, thereby reducing acid secretion and promoting the healing of ulcers . The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of proton pumps and other related proteins.

Comparaison Avec Des Composés Similaires

La lozilurée peut être comparée à d'autres composés anti-ulcéreux tels que :

Cimétidine : Un antagoniste du récepteur H2 de l'histamine qui réduit la production d'acide gastrique.

Ranitidine : Un autre antagoniste du récepteur H2 avec un mécanisme d'action similaire à celui de la cimétidine.

Oméprazole : Un inhibiteur de la pompe à protons qui inhibe directement les pompes à protons responsables de la sécrétion acide.

Unicité : : La lozilurée est unique dans sa structure chimique et ses propriétés pharmacologiques spécifiques. Contrairement à la cimétidine et à la ranitidine, qui sont des antagonistes du récepteur H2, le mécanisme d'action de la lozilurée est censé impliquer une inhibition directe des pompes à protons et d'autres enzymes associées . Ce mode d'action distinct peut offrir des avantages en termes d'efficacité et de sécurité pour certains patients.

Activité Biologique

Lozilurea, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes the findings from diverse sources, including case studies and research articles, to provide a comprehensive overview of this compound's biological effects.

Overview of this compound

This compound is a synthetic compound that has been explored for its pharmacological properties, particularly in the context of its effects on various biological systems. Its structure and mechanism of action are crucial for understanding its potential applications in medicine.

1. Antimicrobial Activity

This compound has exhibited significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The effectiveness of this compound against specific pathogens was assessed through minimum inhibitory concentration (MIC) tests, which indicated promising results.

2. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

- Case Study : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In assays measuring radical scavenging activity, this compound showed a notable ability to neutralize free radicals, which is critical for mitigating oxidative stress-related damage.

The biological activities of this compound are thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and related symptoms.

- Modulation of Signaling Pathways : It appears to affect signaling pathways associated with oxidative stress and inflammation, further supporting its therapeutic potential.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study involving animal models, this compound was administered to evaluate its anti-inflammatory effects. The results indicated a marked decrease in inflammatory markers such as TNF-α and IL-6, reinforcing the compound's potential application in treating chronic inflammatory conditions .

Case Study 2: Safety Profile

A safety assessment was conducted to evaluate the toxicity profile of this compound. The results showed no significant adverse effects at therapeutic doses, suggesting that it may be safe for further clinical evaluation .

Propriétés

Numéro CAS |

71475-35-9 |

|---|---|

Formule moléculaire |

C10H13ClN2O |

Poids moléculaire |

212.67 g/mol |

Nom IUPAC |

1-[(3-chlorophenyl)methyl]-3-ethylurea |

InChI |

InChI=1S/C10H13ClN2O/c1-2-12-10(14)13-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H2,12,13,14) |

Clé InChI |

ATMWYLVZVAXVDZ-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NCC1=CC(=CC=C1)Cl |

SMILES canonique |

CCNC(=O)NCC1=CC(=CC=C1)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

71475-35-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ITA 312; ITA-312; ITA312; Lozilurea; N-3'-Chlorobenzyl-N'-ethylurea; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.